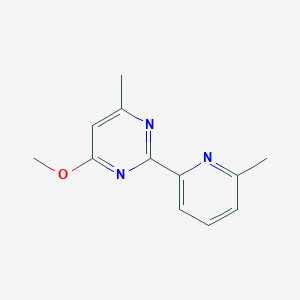![molecular formula C13H9Br2NO2 B14320971 Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- CAS No. 112092-96-3](/img/structure/B14320971.png)
Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- is a brominated phenolic compound It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a hydroxy group at the 2 position, and a methyleneamino group at the 4 position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the 2 and 6 positions . The subsequent introduction of the methyleneamino group can be carried out using a condensation reaction with 2-hydroxybenzaldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The methyleneamino group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the hydroxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-dibromo-4-methyl-: Similar structure but with a methyl group instead of the methyleneamino group.
Phenol, 4-amino-2,6-dibromo-: Contains an amino group at the 4 position instead of the methyleneamino group.
2,6-Dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol: A more heavily brominated derivative.
Uniqueness
Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- is unique due to the presence of the methyleneamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
112092-96-3 |
|---|---|
Fórmula molecular |
C13H9Br2NO2 |
Peso molecular |
371.02 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9Br2NO2/c14-10-5-9(6-11(15)13(10)18)16-7-8-3-1-2-4-12(8)17/h1-7,17-18H |
Clave InChI |
IMLIXTYNPUHUFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC(=C(C(=C2)Br)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
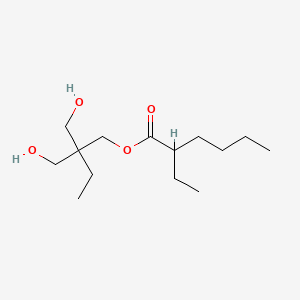
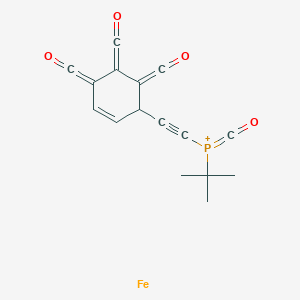
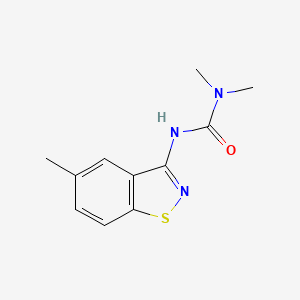
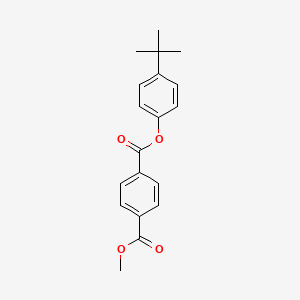
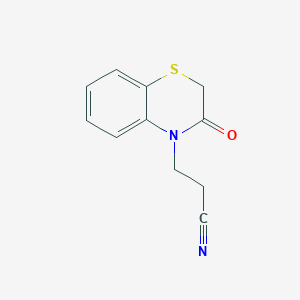
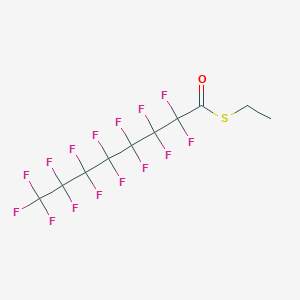
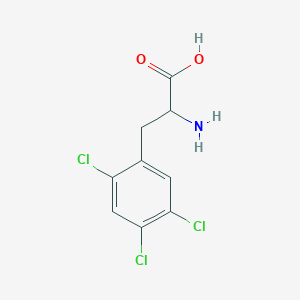
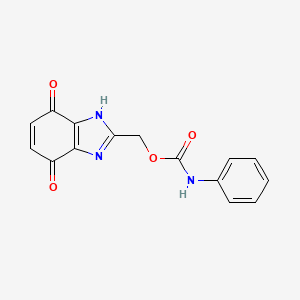
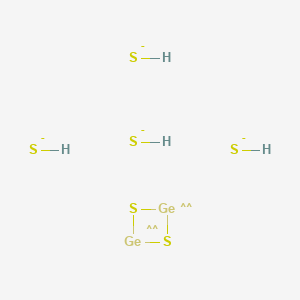
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
